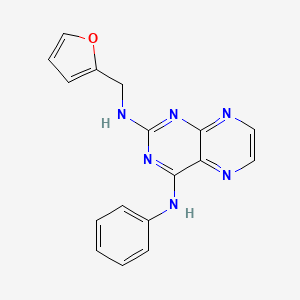
D-Alanine Sofosbuvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine Sofosbuvir: is a compound that combines the properties of D-Alanine, an amino acid, with Sofosbuvir, a nucleotide analog used as an antiviral medication. Sofosbuvir is primarily used in the treatment of hepatitis C virus (HCV) infections. The combination of these two molecules aims to enhance the therapeutic efficacy and stability of the antiviral agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine Sofosbuvir involves several steps, including the preparation of the nucleoside core and the attachment of the D-Alanine moiety. The nucleoside core of Sofosbuvir is synthesized through a series of reactions, including fluorination, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The D-Alanine moiety is then attached to the nucleoside core through peptide coupling reactions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes using safer and more efficient reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. One improved method involves reacting (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine with other raw materials in an organic solvent in the presence of a Lewis acid and an alkali .
Análisis De Reacciones Químicas
Types of Reactions: D-Alanine Sofosbuvir undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid moiety.
Reduction: Reduction reactions can occur at the nucleotide core, affecting the fluorine and methyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphoramidate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: D-Alanine Sofosbuvir is used in synthetic chemistry to study the effects of amino acid modifications on nucleotide analogs. It serves as a model compound for developing new antiviral agents with improved efficacy and stability.
Biology: In biological research, this compound is used to study the mechanisms of antiviral action and resistance. It helps in understanding how modifications to the nucleotide analog affect its interaction with viral enzymes and replication processes.
Medicine: In medical research, this compound is investigated for its potential to treat various viral infections, particularly hepatitis C. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations.
Industry: In the pharmaceutical industry, this compound is used to develop new formulations and delivery methods for antiviral medications. It is also studied for its potential use in combination therapies with other antiviral agents.
Mecanismo De Acción
D-Alanine Sofosbuvir exerts its antiviral effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized intracellularly to form the active uridine analog triphosphate, which incorporates into the viral RNA and acts as a chain terminator, preventing further viral replication . The D-Alanine moiety enhances the stability and bioavailability of the compound, allowing for more effective inhibition of the viral polymerase.
Comparación Con Compuestos Similares
Sofosbuvir: The parent compound, used as a standard for comparison.
Ledipasvir: Another antiviral agent used in combination with Sofosbuvir for treating HCV.
Velpatasvir: A pan-genotypic antiviral agent often combined with Sofosbuvir.
Daclatasvir: An inhibitor of the HCV NS5A protein, used in combination therapies.
Uniqueness: D-Alanine Sofosbuvir is unique due to the incorporation of the D-Alanine moiety, which enhances its stability and bioavailability compared to Sofosbuvir alone. This modification potentially improves the therapeutic efficacy and reduces the dosage required for effective treatment.
By combining the properties of D-Alanine and Sofosbuvir, this compound represents a promising advancement in antiviral therapy, offering potential benefits in terms of efficacy, stability, and patient compliance.
Propiedades
Número CAS |
1496552-16-9; 1496552-28-3 |
|---|---|
Fórmula molecular |
C22H29FN3O9P |
Peso molecular |
529.458 |
Nombre IUPAC |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |
Clave InChI |
TTZHDVOVKQGIBA-SGUBORNDSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B2518191.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)


![3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2518199.png)
![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)
![6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2518203.png)
![1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518204.png)


![N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518211.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)
